molecular formula C19H24N4O B2495033 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021035-59-5

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2495033
CAS No.: 1021035-59-5
M. Wt: 324.428
InChI Key: YGUZEHVWUGXSQO-UHFFFAOYSA-N
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Description

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety and a propanone group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of a piperazine ring with a pyridazine moiety and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZEHVWUGXSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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